N-benzyl-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
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Overview
Description
N-benzyl-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a benzyl group, a dimethylphenoxy group, and a dioxidotetrahydrothiophenyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route may involve the following steps:
Formation of the Benzyl Intermediate: The benzyl group can be introduced through a reaction between benzyl chloride and a suitable nucleophile.
Attachment of the Dimethylphenoxy Group: The 3,5-dimethylphenoxy group can be attached via an etherification reaction using 3,5-dimethylphenol and an appropriate alkylating agent.
Incorporation of the Dioxidotetrahydrothiophenyl Group: This step may involve the oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiophenyl group, followed by its attachment to the acetamide backbone through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxidotetrahydrothiophenyl group back to its tetrahydrothiophene form.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the benzyl or phenoxy moieties.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases.
Industry: It can be utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-benzyl-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(3,5-dimethylphenoxy)acetamide: Lacks the dioxidotetrahydrothiophenyl group.
N-benzyl-2-(phenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide: Lacks the dimethyl groups on the phenoxy ring.
N-benzyl-2-(3,5-dimethylphenoxy)-N-(tetrahydrothiophen-3-yl)acetamide: Lacks the dioxidation on the tetrahydrothiophene ring.
Uniqueness
N-benzyl-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is unique due to the presence of both the dioxidotetrahydrothiophenyl group and the dimethylphenoxy group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H25NO4S |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-benzyl-2-(3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C21H25NO4S/c1-16-10-17(2)12-20(11-16)26-14-21(23)22(13-18-6-4-3-5-7-18)19-8-9-27(24,25)15-19/h3-7,10-12,19H,8-9,13-15H2,1-2H3 |
InChI Key |
FLPYNGXIWLRCET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3)C |
Origin of Product |
United States |
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